4-Methyl-3-(trifluoromethyl)aniline

Catalog No.
S672267
CAS No.
65934-74-9
M.F
C8H8F3N
M. Wt
175.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-3-(trifluoromethyl)aniline

CAS Number

65934-74-9

Product Name

4-Methyl-3-(trifluoromethyl)aniline

IUPAC Name

4-methyl-3-(trifluoromethyl)aniline

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

InChI

InChI=1S/C8H8F3N/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,12H2,1H3

InChI Key

JBCDCYFEJQHTTA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N)C(F)(F)F

Synonyms

(4-Methyl-3-trifluoromethylphenyl)amine; 3-Trifluoromethyl-4-methylaniline; 4-Amino-2-trifluoromethyltoluene; 4-Methyl-3-(trifluoromethyl)aniline; 4-Methyl-3-(trifluoromethyl)benzenamine

Canonical SMILES

CC1=C(C=C(C=C1)N)C(F)(F)F

4-Methyl-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H8F3N\text{C}_8\text{H}_8\text{F}_3\text{N} and a molecular weight of 175.15 g/mol. This compound is a derivative of aniline, featuring a methyl group at the para position (4-) and a trifluoromethyl group at the meta position (3-) on the benzene ring. It appears as a light yellow liquid and is known for its unique chemical properties, making it valuable in various industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

4-Methyl-3-(trifluoromethyl)aniline itself likely does not have a specific mechanism of action as it is a starting material for further synthesis. Its role lies in its ability to react and form the desired functional groups in the target molecule.

  • Mild toxicity: Aromatic amines can be harmful if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Organic compounds are generally flammable, and proper handling procedures are recommended.

  • Oxidation: This compound can be oxidized to yield nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amino groups, often using hydrogen gas in the presence of palladium as a catalyst.
  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring, with halogenation achieved using chlorine or bromine in the presence of a Lewis acid catalyst .

Major Products

  • Oxidation: Nitro and nitroso derivatives.
  • Reduction: Amino derivatives.
  • Substitution: Halogenated aniline derivatives.

The synthesis of 4-Methyl-3-(trifluoromethyl)aniline typically involves two key steps:

  • Nitration of 2-Methyl-5-nitrobenzotrifluoride: This step employs a mixture of nitric acid and sulfuric acid to introduce a nitro group.
  • Reduction to Aniline Derivative: The reduction is commonly performed using hydrogen gas in the presence of a palladium catalyst .

Industrial Production

In industrial settings, continuous flow processes are often employed to optimize yield and purity. Advanced catalytic systems are utilized to scale up production while ensuring cost-effectiveness and environmental compliance .

Research on interaction studies involving 4-Methyl-3-(trifluoromethyl)aniline is limited, but it is known to participate in reactions with various electrophiles due to its electron-rich aromatic system. Its trifluoromethyl group enhances its reactivity compared to other anilines, making it a valuable model compound for studying organofluorine chemistry .

Several compounds share structural similarities with 4-Methyl-3-(trifluoromethyl)aniline. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-5-nitroanilineNitro group at position 5Lacks trifluoromethyl group; primarily used in dye synthesis.
4-TrifluoromethylanilineTrifluoromethyl group at position 4No methyl substitution; different electronic properties.
3-Amino-4-methylbenzoic acidCarboxylic acid group at position 1Contains an acidic functional group; used in pharmaceuticals.
2,6-DimethylanilineTwo methyl groups at positions 2 and 6Does not contain fluorine; used in dye manufacturing.

The presence of both methyl and trifluoromethyl groups distinguishes 4-Methyl-3-(trifluoromethyl)aniline from these similar compounds, contributing to its unique reactivity and applications in organic synthesis .

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Methyl-3-(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

Explore Compound Types